![molecular formula C19H27N7O20P4 B10777898 Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]](/img/structure/B10777898.png)
Adenylate-3'-phosphate-[[2'-deoxy-uridine-5'-phosphate]-3'-phosphate]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of adenylate-3’-phosphate-[[2’-deoxy-uridine-5’-phosphate]-3’-phosphate] involves the formation of a (3’->5’)-phosphodiester linkage between adenylate and deoxyuridine phosphate units. The synthetic route typically involves the use of protecting groups to prevent unwanted reactions at other functional sites. The reaction conditions often include the use of coupling agents such as carbodiimides or phosphoramidites to facilitate the formation of the phosphodiester bond .
Chemical Reactions Analysis
Adenylate-3’-phosphate-[[2’-deoxy-uridine-5’-phosphate]-3’-phosphate] can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield adenylate and deoxyuridine phosphate units.
Oxidation and Reduction:
Substitution: The compound can undergo substitution reactions at the phosphate groups, potentially forming different dinucleotide analogues.
Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing or reducing agents for redox reactions, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Adenylate-3’-phosphate-[[2’-deoxy-uridine-5’-phosphate]-3’-phosphate] has several potential scientific research applications, including:
Chemistry: The compound can be used as a model system to study the properties and reactions of dinucleotides.
Biology: The compound can be used to investigate the role of dinucleotides in biological processes, such as DNA replication and repair.
Mechanism of Action
The mechanism of action of adenylate-3’-phosphate-[[2’-deoxy-uridine-5’-phosphate]-3’-phosphate] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes such as ribonuclease, potentially affecting their activity and function .
Comparison with Similar Compounds
Adenylate-3’-phosphate-[[2’-deoxy-uridine-5’-phosphate]-3’-phosphate] can be compared with other similar compounds, such as:
- Adenylate-3’-phosphate-[[2’-deoxy-cytidine-5’-phosphate]-3’-phosphate]
- Adenylate-3’-phosphate-[[2’-deoxy-thymidine-5’-phosphate]-3’-phosphate]
- Adenylate-3’-phosphate-[[2’-deoxy-guanosine-5’-phosphate]-3’-phosphate]
These compounds share a similar (3’->5’)-phosphodiester linkage but differ in the nucleotide bases.
Properties
Molecular Formula |
C19H27N7O20P4 |
|---|---|
Molecular Weight |
797.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H27N7O20P4/c20-16-13-17(22-6-21-16)26(7-23-13)18-14(28)15(45-48(33,34)35)10(43-18)5-41-49(36,37)46-50(38,39)44-8-3-12(25-2-1-11(27)24-19(25)29)42-9(8)4-40-47(30,31)32/h1-2,6-10,12,14-15,18,28H,3-5H2,(H,36,37)(H,38,39)(H2,20,21,22)(H,24,27,29)(H2,30,31,32)(H2,33,34,35)/t8-,9+,10+,12+,14+,15+,18+/m0/s1 |
InChI Key |
JIAJERGOUFOENU-LNAOLWRRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)OP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


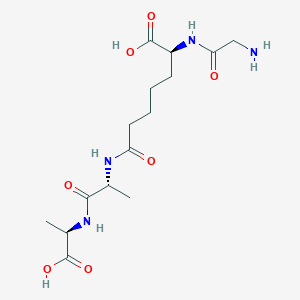
![S-[2-[3-[[(2S)-4-[[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate](/img/structure/B10777818.png)
![5-[8,9-Dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777822.png)
![3-[(1Z,4Z,8Z,9Z,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777829.png)
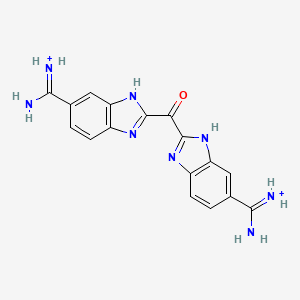
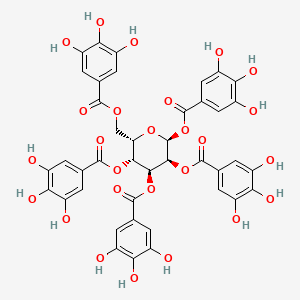
![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate](/img/structure/B10777844.png)
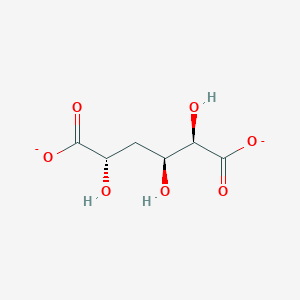
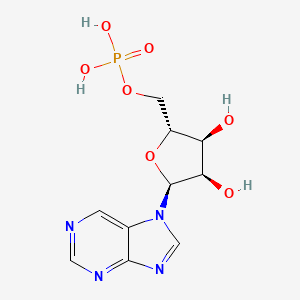
![2-(6-Aminopurin-9-yl)-5-[[hydroxy(sulfanyl)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B10777867.png)
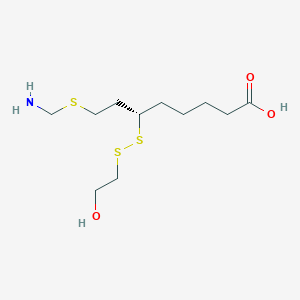

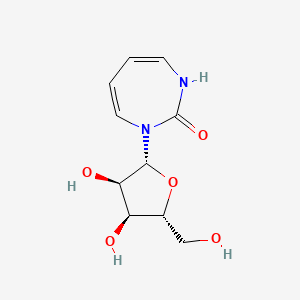
![(2S)-5-[(5R,7S,8R,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777899.png)
